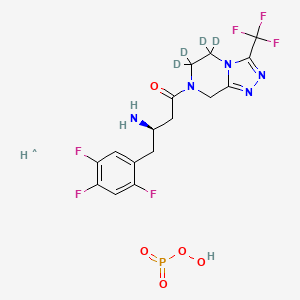

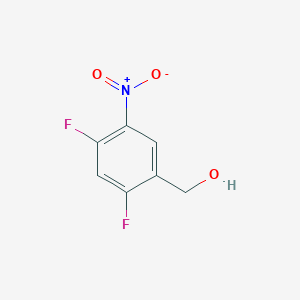

![molecular formula C12H14ClF3N2 B1462766 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane CAS No. 1219967-95-9](/img/structure/B1462766.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane

概要

説明

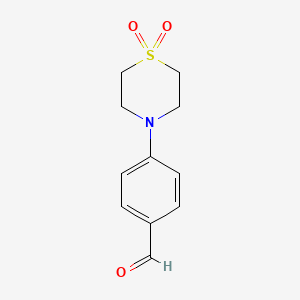

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is a chemical compound with the CAS Number: 306976-40-9 . Its molecular weight is 280.68 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinol .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12ClF3N2O/c12-9-5-7 (11 (13,14)15)6-16-10 (9)17-3-1-8 (18)2-4-17/h5-6,8,18H,1-4H2 .科学的研究の応用

Synthesis of Functionalized Compounds

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane is a versatile intermediate in the synthesis of a wide array of functionalized compounds. Research has shown the generation and alkylation of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes, followed by a novel ring-expansion protocol toward various CF3-azaheterocycles. These processes result in CF3-azaheterocycles bearing different types of functionalized side chains, demonstrating the compound's utility in synthesizing trifluoromethylated pyrrolidines, piperidines, and azepanes with varied functional groups (Dolfen et al., 2014).

Enantio-enriched Synthesis

The compound has been utilized in the synthesis of enantio-enriched α-trifluoromethyl azepanes, highlighting its significance in the production of chiral molecules. These azepanes were synthesized via the ring expansion of trifluoromethyl pyrrolidines, which in turn were synthesized from L-proline, showcasing the compound's role in accessing enantio-enriched substituted molecules with high enantiomeric excess (Masson et al., 2018).

Heterocyclic Systems Synthesis

The synthesis of several alkaloids and nitrogen-containing compounds including N-Boc-coniine, pyrrolizidine, δ-coniceine, and pyrrolo[1,2a]azepine from N,N-Dibenzylaminoacetonitrile demonstrates the compound's utility in forming complex heterocyclic systems. This involves the formation of new C-C bonds in the α position relative to the nitrogen atom through alkylation, showcasing the compound's versatility in synthesizing a variety of nitrogen-containing heterocyclic systems (Renault et al., 2023).

Ring Expansions and Novel Routes to Heterocycles

Research into ring expansions of 2-alkenylazetidinium salts demonstrates novel pathways to synthesize pyrrolidines and azepanes from this compound. These processes have shown high chemoselectivity, depending on the nature of the base and the stereochemistry involved, further underscoring the compound's utility in organic synthesis and the preparation of heterocyclic systems (Couty et al., 2006).

Safety and Hazards

将来の方向性

The future directions for “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” and its derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . Several TFMP derivatives are currently undergoing clinical trials .

作用機序

Target of Action

Similar compounds have been found to target proteins in the cytoskeleton of certain organisms .

Mode of Action

It’s suggested that the compound’s trifluoromethylpyridine (tfmp) moiety contributes to its biological activities . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety may play a role in its interaction with its targets .

Biochemical Pathways

It’s worth noting that similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence .

Result of Action

Similar compounds have been found to halt bacterial proliferation by targeting both classes of pptase enzymes .

Action Environment

The spatial configuration of the carbon atoms connected to the compound plays an important role in the fungicidal activity of similar compounds .

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2/c13-10-7-9(12(14,15)16)8-17-11(10)18-5-3-1-2-4-6-18/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIHBRQQFFJBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

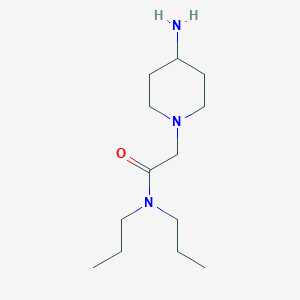

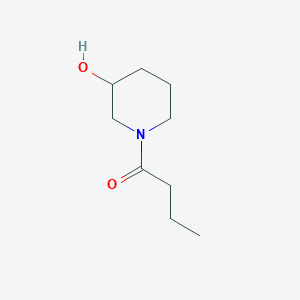

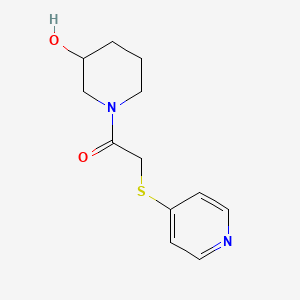

![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)

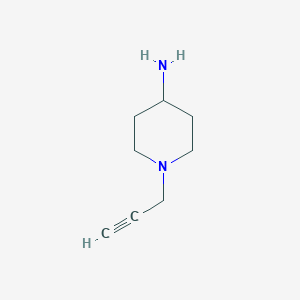

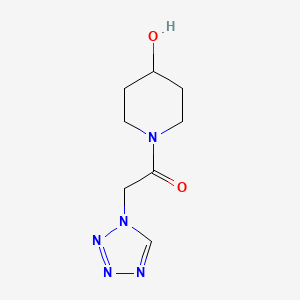

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)